2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-N,N-dimethylethanesulfonamide
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Overview
Description
2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-N,N-dimethylethanesulfonamide is a complex organic compound that features a pyrrolidine ring substituted with a hydroxy and trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-N,N-dimethylethanesulfonamide typically involves the construction of the pyrrolidine ring followed by the introduction of the hydroxy and trifluoromethyl groups. One common method involves the reaction of a suitable pyrrolidine precursor with trifluoromethylating agents under controlled conditions. The hydroxy group can be introduced through hydroxylation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and specialized catalysts to facilitate the reactions. The final product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-N,N-dimethylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the trifluoromethyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a de-trifluoromethylated product.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-N,N-dimethylethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-N,N-dimethylethanesulfonamide involves its interaction with specific molecular targets. The hydroxy and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity to proteins or enzymes. The sulfonamide group can also interact with active sites of enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidine-2,5-diones and pyrrolizines share the pyrrolidine ring structure.
Trifluoromethylated compounds: Compounds like trifluoromethylbenzene and trifluoromethylpyridine have similar trifluoromethyl groups.
Uniqueness
2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-N,N-dimethylethanesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxy and trifluoromethyl group on the pyrrolidine ring is relatively rare and can lead to unique reactivity and interactions.
Properties
IUPAC Name |
2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-N,N-dimethylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2O3S/c1-13(2)18(16,17)6-5-14-4-3-8(15,7-14)9(10,11)12/h15H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJPRRNCZNMDPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCN1CCC(C1)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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